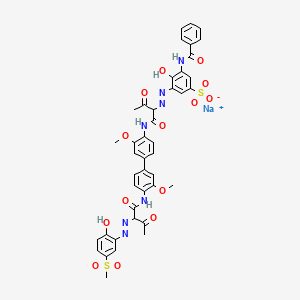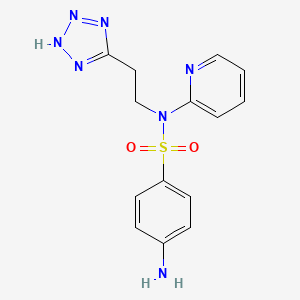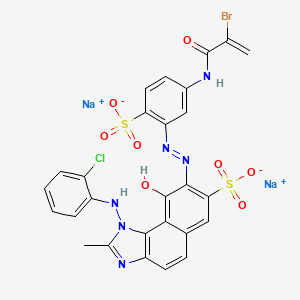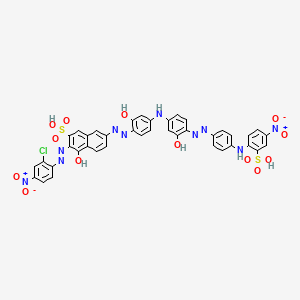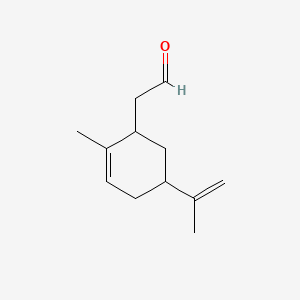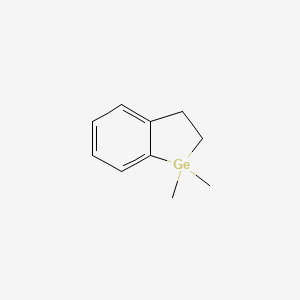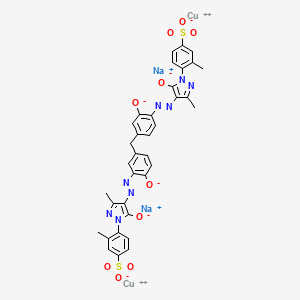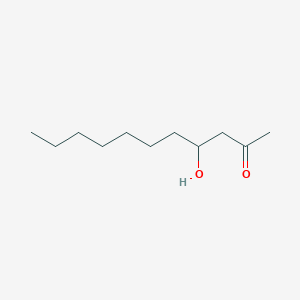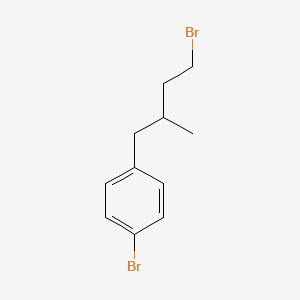
1-Bromo-4-(4-bromo-2-methylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(4-bromo-2-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom and a 4-bromo-2-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene typically involves the bromination of 4-(4-bromo-2-methylbutyl)benzene. The reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes.
Lithium-Bromide Exchange: The compound reacts with organolithium reagents such as n-butyllithium to form lithium intermediates.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃ or Br₂/AlCl₃
Lithium-Bromide Exchange: n-Butyllithium or tert-Butyllithium at low temperatures (0°C)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products Formed:
Substitution: Formation of substituted benzene derivatives
Oxidation: Formation of alcohols or carboxylic acids
Reduction: Formation of alkanes
Aplicaciones Científicas De Investigación
1-Bromo-4-(4-bromo-2-methylbutyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring act as electrophiles, facilitating the formation of intermediates that can undergo further chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Comparación Con Compuestos Similares
- 1-Bromo-4-methylbenzene (p-Bromotoluene)
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-4-methoxybenzene (p-Bromoanisole)
- 1-(Bromomethyl)-4-methylbenzene (p-Xylyl bromide)
Comparison: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene is unique due to the presence of both a bromine atom and a 4-bromo-2-methylbutyl group on the benzene ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain substitution and exchange reactions compared to its simpler analogs .
Propiedades
Número CAS |
67386-74-7 |
|---|---|
Fórmula molecular |
C11H14Br2 |
Peso molecular |
306.04 g/mol |
Nombre IUPAC |
1-bromo-4-(4-bromo-2-methylbutyl)benzene |
InChI |
InChI=1S/C11H14Br2/c1-9(6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9H,6-8H2,1H3 |
Clave InChI |
DPMUOVKWQCUHKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCBr)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


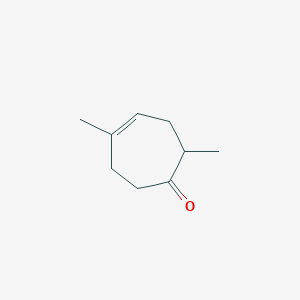
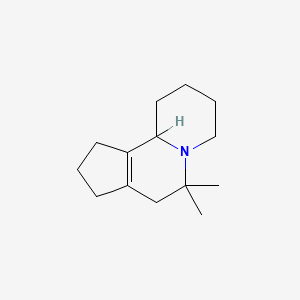
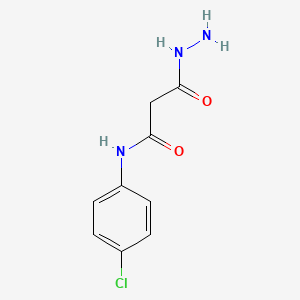
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
